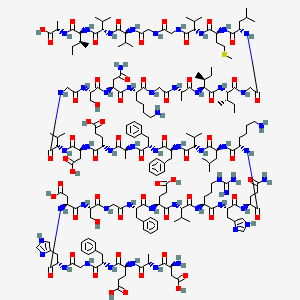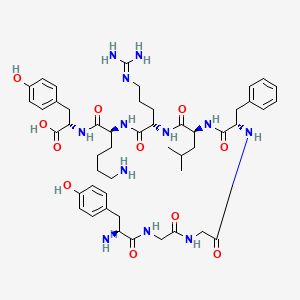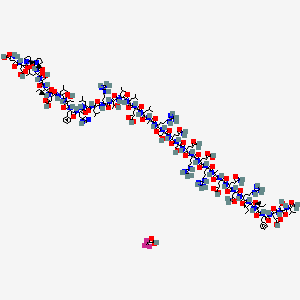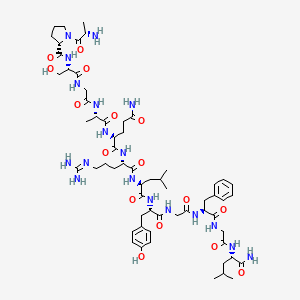
Rat pancreatic polypeptide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The preparation of rat pancreatic polypeptide typically involves the isolation of islets from the rat pancreas using limited collagenase digestion and step gradient centrifugation techniques . This method ensures the purification of islets, which are then used to study the secretion and function of pancreatic polypeptide.
Industrial Production Methods: Industrial production of this compound is not commonly practiced due to its specific biological role and the complexity of its synthesis. research laboratories often use recombinant DNA technology to produce this peptide in sufficient quantities for experimental purposes.
化学反応の分析
Types of Reactions: Rat pancreatic polypeptide undergoes various biochemical reactions, including:
Oxidation: This reaction can affect the peptide’s structure and function.
Reduction: Reduction reactions can modify the peptide’s disulfide bonds, impacting its stability.
Substitution: Amino acid substitution can be used to study the peptide’s structure-function relationship.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and various amino acid derivatives for substitution reactions.
Major Products Formed: The major products formed from these reactions are modified versions of the peptide, which are used to study its biochemical properties and interactions.
科学的研究の応用
Rat pancreatic polypeptide has several scientific research applications, including:
Chemistry: Studying the peptide’s structure and interactions with other molecules.
Biology: Investigating its role in regulating pancreatic secretion and gastrointestinal functions.
Medicine: Exploring its potential as a therapeutic target for conditions like diabetes and obesity.
Industry: Using the peptide as a model to study similar peptides in other species.
作用機序
Rat pancreatic polypeptide exerts its effects by binding to specific receptors in the brain and pancreas . This binding inhibits pancreatic secretion of fluid, bicarbonate, and digestive enzymes, while stimulating gastric acid secretion . The peptide also impacts hepatic glycogen levels and gastrointestinal secretions .
類似化合物との比較
- Peptide YY
- Neuropeptide Y
- Gastric Inhibitory Polypeptide
Rat pancreatic polypeptide is unique in its specific role in regulating pancreatic and gastrointestinal functions, making it a valuable subject of study in various scientific fields .
特性
CAS番号 |
90419-12-8 |
|---|---|
分子式 |
C₁₉₅H₂₉₈N₅₈O₅₇S |
分子量 |
4398.87 |
配列 |
One Letter Code: APLEPMYPGDYATHEQRAQYETQLRRYINTLTRPRY-NH2 |
同義語 |
Rat pancreatic polypeptide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






